molecular formula C6H8N2S B13081045 (2-Methylpyrimidin-4-yl)methanethiol

(2-Methylpyrimidin-4-yl)methanethiol

Cat. No.: B13081045
M. Wt: 140.21 g/mol
InChI Key: DOFLOHDNUIQYPX-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-4-yl)methanethiol is a chemical compound with the molecular formula C6H8N2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a methyl group at the 2-position and a methanethiol group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-4-yl)methanethiol typically involves the functionalization of a pyrimidine ring. One common method is the reaction of 2-methylpyrimidine with methanethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like Raney nickel to facilitate the thiolation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a packed column containing a catalyst under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrimidin-4-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The methyl and methanethiol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

(2-Methylpyrimidin-4-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpyrimidin-4-yl)methanethiol is unique due to its specific combination of a methyl group and a methanethiol group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

(2-methylpyrimidin-4-yl)methanethiol

InChI

InChI=1S/C6H8N2S/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3

InChI Key

DOFLOHDNUIQYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)CS

Origin of Product

United States

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